N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
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Overview
Description
N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE is a complex organic compound with a molecular formula of C14H20N2O4 This compound is characterized by the presence of a dimethoxyphenyl group, an oxazole ring, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with Ethylenediamine: The acid chloride is then reacted with ethylenediamine to form the intermediate amide.
Formation of the Oxazole Ring: The intermediate amide is then subjected to cyclization with 5-methyl-1,2-oxazole-3-carboxylic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the oxazole ring.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the ethanediamide linkage.
Uniqueness
N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE is unique due to the presence of both the dimethoxyphenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-7-6-11-4-5-12(22-2)13(9-11)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJLPZTCHEPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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